molecular formula C24H20N4O3 B2610520 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 941977-30-6

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2610520
CAS No.: 941977-30-6
M. Wt: 412.449
InChI Key: APDNLUWXNJMOOT-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This core is fused with a pyrazole ring and a pyrazinone moiety, providing a planar aromatic system conducive to π-π interactions in biological targets. Key structural features include:

  • Position 2 substitution: A 4-methoxyphenyl group, contributing electron-donating properties and enhanced lipophilicity.

Pyrazolo[1,5-a]pyrazin-4-one derivatives are widely explored for their pharmacological activities, including kinase inhibition and antimicrobial effects, as seen in structurally related compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-21(25-23(31-16)18-6-4-3-5-7-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-8-10-19(30-2)11-9-17/h3-13,20,22,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHVDICIKYCWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{19}H_{18}N_{4}O_{2}
  • Molecular Weight : 342.37 g/mol

The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of a methoxyphenyl group and an oxazole moiety contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyrazolo and oxazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15Apoptosis induction
Compound BLung Cancer20Cell cycle arrest
2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Various typesTBDTBD

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies suggest that similar pyrazolo derivatives exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Neuroprotective Effects

The compound may also possess neuroprotective effects. Research indicates that pyrazolo derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo derivatives and evaluated their anticancer efficacy against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with a notable effect on breast cancer cells .

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives showed promising antibacterial and antifungal activity, suggesting potential applications in treating infections .

The precise mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It may trigger apoptotic pathways leading to cell death.
  • Modulation of Signaling Pathways : Interaction with growth factor receptors could alter signaling cascades critical for cell survival.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrazin-4-one Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-methoxyphenyl), 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl] ~435.45* Oxazole substituent enhances metabolic stability; methoxy group increases lipophilicity.
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 2-(2-methoxyphenyl), 5-[(4-fluorophenyl)methyl] ~407.41 Fluorine substitution improves electronegativity and bioavailability.
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo[1,5-a]pyrazin-4-one 2-(4-chlorophenyl), 5-(3,4-dimethoxyphenethyl) ~465.94 Saturated pyrazine ring enhances conformational flexibility.
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 3-(hydroxymethyl), 5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl], 2-phenyl 337.33 Oxadiazole group improves electron-withdrawing capacity; hydroxymethyl enhances solubility.

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The oxazole group in the target compound (vs. oxadiazole in ) may offer distinct electronic profiles, influencing binding affinity and metabolic pathways.
  • Polarity : Hydroxymethyl and methoxy groups (e.g., ) modulate solubility, critical for pharmacokinetics.

Physicochemical Properties

  • Melting Points : Pyrazolone derivatives (e.g., ) exhibit high melting points (>400 K), suggesting thermal stability for the target compound.
  • Solubility : Methoxy and fluorophenyl groups () balance lipophilicity and aqueous solubility, critical for drug-likeness.

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